Rraaeeldsragspql
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Overview
Description
Rraaeeldsragspql is a selective phosphopeptide substrate for glycogen synthase kinase-3 (GSK-3). This compound is derived from the phosphorylation site of the translation factor eukaryotic initiation factor 2B (eIF2B). It has a molecular weight of 1835.88 and a chemical formula of C71H123N26O29P .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rraaeeldsragspql involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Rraaeeldsragspql undergoes several types of chemical reactions, including:
Phosphorylation: The addition of a phosphate group to the serine residue in the peptide.
Hydrolysis: The cleavage of peptide bonds in the presence of water.
Oxidation: The oxidation of specific amino acid residues under certain conditions.
Common Reagents and Conditions
Phosphorylation: Typically carried out using adenosine triphosphate (ATP) and a kinase enzyme.
Hydrolysis: Conducted in acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include phosphorylated peptides, hydrolyzed peptide fragments, and oxidized amino acid residues .
Scientific Research Applications
Rraaeeldsragspql has a wide range of applications in scientific research:
Chemistry: Used as a substrate in kinase assays to study enzyme kinetics and inhibitor screening.
Biology: Employed in cell signaling studies to investigate the role of GSK-3 in various cellular processes.
Medicine: Utilized in drug discovery research to identify potential therapeutic targets for diseases such as diabetes and Alzheimer’s disease.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
Rraaeeldsragspql exerts its effects by acting as a substrate for GSK-3. The enzyme phosphorylates the serine residue in the peptide, which can then be detected and quantified. This phosphorylation event is crucial for studying the activity of GSK-3 and its role in various signaling pathways. The molecular targets involved include the serine residue in the peptide and the active site of GSK-3 .
Comparison with Similar Compounds
Similar Compounds
RRAAEELDSRAGSPQL: A similar phosphopeptide substrate with a slightly different sequence.
GSK-3 Substrate Peptide: Another peptide used as a substrate for GSK-3 with variations in the amino acid sequence.
Uniqueness
This compound is unique due to its specific sequence derived from the phosphorylation site of eIF2B. This specificity makes it an ideal substrate for studying GSK-3 activity and its role in various biological processes .
Properties
Molecular Formula |
C71H123N26O29P |
---|---|
Molecular Weight |
1835.9 g/mol |
IUPAC Name |
2-[[5-amino-2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125) |
InChI Key |
LBVCQYQHTKHZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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